Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[25]octane-6-carboxylate is a synthetic organic compound known for its unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[25]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled temperature settings .
Chemical Reactions Analysis
Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of new drugs with spirocyclic frameworks.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The hydroxyethyl group may participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic core but differs in the functional groups attached, leading to different chemical and biological properties.
Tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate: . The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-5-14(6-8-15)10-11(14)4-9-16/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHGZMQOJJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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